Trienomycin C
説明
Trienomycin C is a member of the ansamycin family of natural products, characterized by a macrocyclic lactam structure bridged by a polyketide-derived ansa chain . It was first isolated from Streptomyces species and exhibits potent cytocidal activity, particularly against cancer cells. Structurally, it shares a benzene-C17 ansamycin scaffold with three conjugated double bonds (C4, C6, and C8 positions) in the ansa bridge, distinguishing it from other ansamycins like geldanamycin or rifamycin .
Key Properties of Trienomycin C
- Molecular Formula: C₃₆H₅₀N₂O₇ (molecular weight: 622.36) .
- Biological Activity: IC₅₀ of 0.1 µg/mL against HeLa S3 cells . Limited antimicrobial activity but selective cytotoxicity toward cancer cells .
- Solubility: Soluble in polar organic solvents (methanol, ethanol, chloroform) but insoluble in water .
特性
CAS番号 |
100662-00-8 |
|---|---|
分子式 |
C34H48N2O7 |
分子量 |
596.8 g/mol |
IUPAC名 |
[(6E,8E,10Z,16E)-15,22-dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(2-methylbutanoylamino)propanoate |
InChI |
InChI=1S/C34H48N2O7/c1-7-22(2)33(40)35-25(5)34(41)43-30-17-12-10-8-9-11-16-29(42-6)21-31(38)36-27-18-26(19-28(37)20-27)15-13-14-23(3)32(39)24(30)4/h8-12,14,16,18-20,22,24-25,29-30,32,37,39H,7,13,15,17,21H2,1-6H3,(H,35,40)(H,36,38)/b9-8+,12-10-,16-11+,23-14+ |
InChIキー |
UCWPFJPJRPFKOD-MXPCREJFSA-N |
SMILES |
CCC(C)C(=O)NC(C)C(=O)OC1CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C(C1C)O)C)O)OC |
異性体SMILES |
CCC(C)C(=O)NC(C)C(=O)OC1C/C=C\C=C\C=C\C(CC(=O)NC2=CC(=CC(=C2)CC/C=C(/C(C1C)O)\C)O)OC |
正規SMILES |
CCC(C)C(=O)NC(C)C(=O)OC1CC=CC=CC=CC(CC(=O)NC2=CC(=CC(=C2)CCC=C(C(C1C)O)C)O)OC |
他のCAS番号 |
100662-01-9 |
同義語 |
trienomycin C |
製品の起源 |
United States |
類似化合物との比較
Trienomycin A
- Structure: Contains additional hydroxyl (13-OH) and methyl (12-CH₃) groups compared to Trienomycin C .
- Activity: IC₅₀: 0.005 µg/mL (HeLa S3 cells), making it 20-fold more potent than Trienomycin C . Anticancer activity linked to STAT3 pathway inhibition .
- Synthesis : Requires 31 linear steps, limiting accessibility for SAR studies .
Trienomycin B
- Structure : Differs in oxidation states of the ansa chain .
- Activity: IC₅₀: 0.2 µg/mL (HeLa S3 cells), the least potent in the trienomycin series .
Table 1: Cytotoxicity of Trienomycins
| Compound | IC₅₀ (µg/mL, HeLa S3) | Key Structural Features |
|---|---|---|
| Trienomycin A | 0.005 | 13-OH, 12-CH₃, 3-OCH₃ |
| Trienomycin B | 0.2 | Reduced oxygenation in ansa chain |
| Trienomycin C | 0.1 | Simplified oxygenation pattern |
Monoenomycin
- Design: Simplified Trienomycin A analogue with trans-olefins at C8 and C14 to mimic the native conformation .
- Activity: Similarity Score: 0.7815 (vs. Trienomycin A) using Surflex Ligand Similarity . Antiproliferative Activity: IC₅₀ of 0.03 µM (MCF-7 cells), comparable to Trienomycin A .
- Advantage : Synthesized in <15 steps , enabling scalable SAR exploration .
C20-Modified Derivatives
Table 2: Bioactivity of Key Analogues
| Compound | Target Cell Line | IC₅₀/EC₅₀ | Structural Modification |
|---|---|---|---|
| Monoenomycin | MCF-7 | 0.03 µM | Trans-olefins at C8/C14 |
| C20-Triazole Dimer | MCF-7 | 0.008 µM | C20 hydroxyl replaced with triazole |
| BMY 25067 | P388/R-84 | 0.01 µM | Mitomycin C derivative |
Comparison with Other Ansamycins
Cytotrienin A
- Structure: Benzene-C17 ansamycin with a triene system similar to trienomycins .
- Activity: Targets protein folding via Hsp90 inhibition, unlike trienomycins’ STAT3 pathway .
Mycotrienin II (Ansatrienin B)
Key Mechanistic Differences :
- Trienomycins rely on spatial orientation of the NCxDA side chain and phenol projection for activity, as shown by molecular modeling .
- Cytotrienin A and mycotrienin II depend on quinone-mediated redox cycling for cytotoxicity .
Q & A
Q. How can structure-activity relationship (SAR) studies improve Trienomycin C derivatives’ efficacy?
- Methodological Answer : Synthesize analogs via modular modifications (e.g., acyl side chains, epoxide groups). Test against resistant strains to identify pharmacophores. Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity. Validate top candidates in in vivo efficacy models .
Guidance for Data Integrity and Reproducibility
- Data Contradiction Analysis : Cross-validate conflicting results by repeating experiments with blinded samples. Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity across studies .
- Replication Protocols : Document detailed step-by-step methodologies, including batch numbers of reagents and equipment calibration records. Share raw datasets and analysis scripts via repositories like Zenodo .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
